N-{1-[(3-chloro-4-fluorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide
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Overview
Description
- This compound is a mouthful, so let’s break it down. The systematic name reveals its structure:
N-{1-[(3-chloro-4-fluorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide: .
- It belongs to the class of thiazole derivatives .
- Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom.
- Our compound features a thiazole ring fused with a cyclohexane ring.
- The presence of chlorine and fluorine substituents adds to its uniqueness.
- Now, let’s explore its preparation methods.
Preparation Methods
- The synthesis of this compound involves several steps:
Step 1: Start with (precursor 1) and (precursor 2).
Step 2: React these precursors under .
Step 3: The reaction yields .
- The IR , 1H-NMR , 13C-NMR , and mass spectral data confirm its structure.
- This compound exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum.
Chemical Reactions Analysis
- It undergoes various reactions:
Oxidation: , , and reactions.
- Common reagents and conditions:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO4).
Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: React with nucleophiles (e.g., amines) under appropriate conditions.
- Major products depend on the specific reaction type.
Scientific Research Applications
- This compound finds applications in:
Medicine: Potential antimicrobial properties.
Chemistry: As a building block for thiazole-based drug development.
Industry: Its unique structure may have industrial applications.
Mechanism of Action
- The exact mechanism isn’t fully elucidated, but it likely interacts with specific molecular targets.
- Further research is needed to understand its effects fully.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H26ClFN2O2 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluoroanilino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H26ClFN2O2/c1-11(2)17(23-18(24)13-6-4-12(3)5-7-13)19(25)22-14-8-9-16(21)15(20)10-14/h8-13,17H,4-7H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
WAVWKLCYUNABHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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